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4-(4-(Trifluoromethyl)phenyl)butan-2-ol

Cat. No.: B13550949
M. Wt: 218.21 g/mol
InChI Key: FPNWUGAHRLMVRC-UHFFFAOYSA-N
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Description

Contextualization within the Field of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. nih.gov Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physical, chemical, and biological characteristics. numberanalytics.comacs.org The strategic placement of fluorine atoms can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and alter the acidity or basicity of nearby functional groups. nih.govresearchgate.net

Specifically, the trifluoromethyl (–CF3) group is one of the most vital fluorine-containing substituents used in drug design. mdpi.com Its strong electron-withdrawing nature and significant lipophilicity can profoundly influence a molecule's interaction with biological targets and improve its pharmacokinetic profile. mdpi.combeilstein-journals.org The presence of the –CF3 group in 4-(4-(trifluoromethyl)phenyl)butan-2-ol thus situates the compound within the highly active research area of fluorinated bioactive molecules, making it a valuable building block for pharmaceuticals and agrochemicals. nih.govmdpi.com

Significance of Chiral Alcohols in Advanced Synthetic Methodologies

Chiral alcohols are fundamental building blocks in asymmetric synthesis, a field focused on creating specific stereoisomers of a molecule. acs.orgru.nl As many biological systems are inherently chiral, the specific three-dimensional arrangement of a drug molecule is often critical to its efficacy. uwindsor.ca Enantiomerically pure alcohols are versatile intermediates that can be converted into a wide array of other functional groups, making them indispensable in the synthesis of complex natural products and pharmaceuticals. encyclopedia.pub

The development of methods for producing single-enantiomer alcohols, such as catalytic asymmetric synthesis, is a major focus of organic chemistry. encyclopedia.pub The secondary alcohol group in this compound presents a chiral center, meaning the compound can exist in two non-superimposable mirror-image forms (enantiomers). The ability to synthesize or isolate a single enantiomer of this compound is crucial for its application as a chiral building block in advanced synthetic methodologies. acs.org

Research Trajectories of Trifluoromethyl-Substituted Aromatic Systems

Aromatic compounds bearing a trifluoromethyl group are prevalent in numerous pharmaceuticals and advanced materials. mdpi.com Consequently, a significant research trajectory in organic chemistry has been the development of efficient methods to introduce –CF3 groups onto aromatic rings. researchgate.net The trifluoromethyl group is significantly more electronegative than a methyl group and can act as a bioisostere for other atoms or groups, like chlorine, to modulate biological activity. mdpi.commdpi.com

The research in this area focuses on several key aspects:

Improving Synthetic Methods: Developing new reagents and catalytic systems (e.g., using transition metals like copper or palladium) for trifluoromethylation of aromatic compounds. mdpi.comresearchgate.net

Applications in Drug Discovery: Utilizing trifluoromethyl-substituted aromatic moieties to enhance the potency and metabolic stability of drug candidates. Studies have shown that adding a –CF3 group can significantly increase the biological activity of a compound compared to its non-fluorinated analog. mdpi.comresearchgate.net

This compound is a direct product of this research trajectory, embodying the strategic combination of a trifluoromethyl group and an aromatic system to create a potentially valuable synthetic intermediate.

Overview of Current Research Challenges and Future Directions for this compound

While the individual components of this compound are well-contextualized in research, the primary challenge for this specific molecule lies in its efficient and stereoselective synthesis. nih.gov The construction of a fluorinated stereogenic carbon center is a recognized difficulty in fluoro-organic chemistry. nih.govdigitellinc.com

Current Challenges:

Asymmetric Synthesis: The main hurdle is the development of catalytic methods to produce the alcohol in high enantiomeric excess (i.e., producing one enantiomer over the other). This typically involves the asymmetric reduction of the corresponding ketone, 4-(4-(trifluoromethyl)phenyl)butan-2-one.

Reagent and Catalyst Development: Finding cost-effective and efficient catalysts that can tolerate the fluorinated substrate and provide high levels of stereocontrol remains an active area of investigation. nih.gov

Purification: Separating the enantiomers of a racemic mixture can be a complex and costly process, making direct asymmetric synthesis a more desirable, though challenging, goal.

Future Directions: The future utility of this compound is intrinsically linked to overcoming these synthetic challenges.

Chiral Building Block: If made available in an enantiomerically pure form, it could serve as a valuable starting material for the synthesis of more complex chiral molecules, particularly for the pharmaceutical industry.

Biocatalysis: The use of enzymes (biocatalysts) for the stereoselective synthesis of fluorinated alcohols is a promising avenue. Enzymes can offer high selectivity under mild reaction conditions, providing a green and efficient alternative to traditional chemical catalysis. researchgate.net

Derivative Libraries: The compound could be used as a scaffold to create libraries of related molecules for screening in drug discovery programs. Its trifluoromethylphenyl group and chiral side chain offer distinct points for chemical modification.

Compound Data

Below are the key chemical properties of this compound.

PropertyValue
Molecular FormulaC11H13F3O
Molecular Weight218.22 g/mol
CAS Number522617-81-8

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13F3O B13550949 4-(4-(Trifluoromethyl)phenyl)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]butan-2-ol

InChI

InChI=1S/C11H13F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h4-8,15H,2-3H2,1H3

InChI Key

FPNWUGAHRLMVRC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)C(F)(F)F)O

Origin of Product

United States

Strategic Synthetic Methodologies for 4 4 Trifluoromethyl Phenyl Butan 2 Ol

Retrosynthetic Approaches to the Butan-2-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. Current time information in BT. For 4-(4-(trifluoromethyl)phenyl)butan-2-ol, the primary disconnections focus on the formation of the carbon-carbon and carbon-oxygen bonds.

A primary retrosynthetic disconnection is at the C2-O bond, identifying 4-(4-(trifluoromethyl)phenyl)butan-2-one as a key precursor. This simplifies the synthesis to the reduction of a ketone. Another strategic disconnection can be made at the C2-C3 bond, suggesting an organometallic addition to an aldehyde. This approach breaks the molecule down into a two-carbon electrophile (acetaldehyde or a synthetic equivalent) and a nucleophilic organometallic reagent derived from 1-(2-bromoethyl)-4-(trifluoromethyl)benzene. A third approach involves disconnecting the C4-phenyl bond, which would involve an organometallic coupling reaction, though this is generally a less common strategy for this type of structure.

Disconnection Precursors Synthetic Strategy
C2-O Bond4-(4-(Trifluoromethyl)phenyl)butan-2-oneCarbonyl Reduction
C2-C3 Bond2-(4-(Trifluoromethyl)phenyl)acetaldehyde (B1601918) and a methyl organometallic reagentOrganometallic Addition
C3-C4 BondAcetaldehyde and a (4-(trifluoromethyl)benzyl) organometallic reagentOrganometallic Addition

Conventional Synthetic Pathways

Conventional methods for synthesizing this compound typically involve well-established organic reactions, providing reliable routes to the target compound, albeit often as a racemic mixture.

The most direct route to this compound is the reduction of its corresponding ketone, 4-(4-(trifluoromethyl)phenyl)butan-2-one. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for the reduction of ketones to secondary alcohols. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. chemguide.co.uk Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent but is less selective and requires anhydrous conditions. libretexts.org

A typical procedure involves dissolving 4-(4-(trifluoromethyl)phenyl)butan-2-one in methanol and adding sodium borohydride portion-wise at 0-25 °C. The reaction is usually complete within a few hours, and after quenching with water and extraction, the desired alcohol can be isolated in high yield.

Organometallic reagents, such as Grignard reagents, are pivotal in forming carbon-carbon bonds. researchgate.netorgsyn.org One synthetic route to this compound involves the reaction of a Grignard reagent with an appropriate electrophile. For instance, the reaction of (4-(trifluoromethyl)benzyl)magnesium bromide with propylene (B89431) oxide would yield the target alcohol after an acidic workup. google.com This reaction opens the epoxide ring, forming a new carbon-carbon bond and a secondary alcohol.

Alternatively, the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 2-(4-(trifluoromethyl)phenyl)acetaldehyde would also produce the desired product. The aldehyde precursor can be synthesized from the corresponding benzyl (B1604629) halide.

Organometallic Reagent Electrophile Product
(4-(Trifluoromethyl)benzyl)magnesium bromidePropylene oxideThis compound
Methylmagnesium bromide2-(4-(Trifluoromethyl)phenyl)acetaldehydeThis compound

A multi-step synthesis allows for the construction of the target molecule from simple and inexpensive starting materials. A plausible route starts from 4-bromobenzotrifluoride. This starting material can undergo a Heck or Suzuki coupling reaction to introduce the butanone side chain, followed by reduction of the ketone.

A more classical approach would involve the Friedel-Crafts acylation of trifluoromethylbenzene with crotonyl chloride, followed by hydrogenation of the resulting unsaturated ketone. However, Friedel-Crafts reactions with deactivated rings like trifluoromethylbenzene can be challenging.

A more viable multi-step synthesis could begin with 4-(trifluoromethyl)benzaldehyde. A Wittig reaction with an appropriate phosphorane could install the four-carbon chain, followed by selective reduction of the resulting double bond and carbonyl group.

Enantioselective and Diastereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is of particular interest for applications in pharmaceuticals and materials science. This is primarily achieved through asymmetric hydrogenation or transfer hydrogenation of the corresponding ketone.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones. chemicalbook.com This method employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the carbonyl group preferentially. acs.org For trifluoromethyl-substituted ketones, iridium and rhodium-based catalysts have shown high efficacy. researchgate.netunt.edu

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, instead utilizing a hydrogen donor such as isopropanol (B130326) or formic acid. researchgate.net Chiral ruthenium complexes, particularly those of the Noyori-type, are widely used for the asymmetric transfer hydrogenation of aryl ketones. sigmaaldrich.com The trifluoromethyl group can significantly influence the electronic properties of the substrate and, consequently, the efficiency and enantioselectivity of the catalytic reduction. semanticscholar.org Research on similar trifluoromethyl-substituted acetophenones has demonstrated that high enantiomeric excesses (ee) can be achieved with carefully selected catalysts and reaction conditions. Current time information in BT.

Catalyst System Hydrogen Source Typical Enantiomeric Excess (ee) Reference
Rhodium-(amidephosphine-phosphinite) complexesH₂Up to 98% for trifluoromethyl ketones researchgate.net
Iridium/f-amphol and Iridium/f-ampha systemsH₂Up to 99% for trifluoromethyl ketones unt.edu
Chiral Ru complexesIsopropanol or HCOOH/NEt₃94-96% for trifluoromethyl acetophenones nih.gov

Chiral Catalyst-Mediated Stereoselective Carbonyl Additions

The asymmetric reduction of the prochiral ketone, 4-(4-(trifluoromethyl)phenyl)butan-2-one, is a direct and efficient route to optically active this compound. This transformation is often accomplished using chiral catalysts that facilitate the stereoselective addition of a hydride to the carbonyl group.

One of the most well-established methods for the asymmetric reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. This catalyst coordinates with a stoichiometric reducing agent, typically borane (B79455) (BH₃), to create a chiral environment that directs the hydride transfer to one face of the ketone, leading to the formation of a specific enantiomer of the alcohol. The predictability and high enantioselectivity of the CBS reduction have made it a widely adopted method in organic synthesis. For the reduction of aryl trifluoromethyl ketones, high enantiomeric excesses (ee) have been achieved, demonstrating the utility of this approach for substrates similar to 4-(4-(trifluoromethyl)phenyl)butan-2-one. researchgate.net

Table 1: Representative Chiral Catalyst-Mediated Asymmetric Reduction of Aromatic Ketones (Data presented for analogous aromatic ketones due to lack of specific data for 4-(4-(trifluoromethyl)phenyl)butan-2-one)

Catalyst SystemSubstrateReducing AgentEnantiomeric Excess (ee)Reference
Oxazaborolidine/BH₃2,2,2-TrifluoroacetophenoneBorane94% researchgate.net
Chiral Ru Complex2,2,2-TrifluoroacetophenoneFormic Acid/Triethylamine94% newdrugapprovals.org

Biocatalytic Transformations utilizing Enzymes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly oxidoreductases such as alcohol dehydrogenases (ADHs), can catalyze the reduction of ketones with exceptional enantio- and regioselectivity under mild reaction conditions.

The enzymatic reduction of 4-(4-(trifluoromethyl)phenyl)butan-2-one to the corresponding chiral alcohol can be achieved using whole-cell biocatalysts or isolated enzymes. Microorganisms such as Saccharomyces cerevisiae (baker's yeast) and various bacteria and fungi have been screened for their ability to reduce aromatic ketones. researchgate.net These biocatalytic systems often utilize endogenous cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which are regenerated by the cell's metabolic processes.

For example, the stereoselective reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one has been successfully carried out using Mortierella ramanniana to yield the corresponding (R)-(+)-alcohol with high yield and optical purity. nih.gov Similarly, studies on the enzymatic reduction of 1,4-diaryl-1,4-diones using commercial alcohol dehydrogenases have demonstrated the feasibility of producing chiral diols with high stereoselectivity. mdpi.com These examples highlight the potential of enzymatic methods for the synthesis of chiral this compound.

Table 2: Biocatalytic Reduction of a Structurally Related Diketone (Data for 1,4-Bis[4-(trifluoromethyl)phenyl]butane-1,4-dione)

Enzyme (Ketoreductase)SubstrateCo-factorProductYieldEnantiomeric Excess (ee)Reference
KRED1,4-Bis[4-(trifluoromethyl)phenyl]butane-1,4-dioneNADP⁺(1S,4S)-1,4-Bis[4-(trifluoromethyl)phenyl]butane-1,4-diol64%>99% mdpi.com

Chiral Auxiliary and Chiral Ligand-Controlled Methods

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. sigmaaldrich.comwikipedia.orgtcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective addition of a methyl group to an aldehyde or the reduction of a ketone. For instance, an α,β-unsaturated ester or ketone bearing a chiral auxiliary can undergo a diastereoselective conjugate addition of a methyl cuprate, followed by reduction of the carbonyl group and removal of the auxiliary. Evans' oxazolidinone auxiliaries are widely used for such transformations, offering high levels of stereocontrol in aldol, alkylation, and conjugate addition reactions. wikipedia.org

Chiral ligands, on the other hand, are used in stoichiometric or catalytic amounts to modify the reactivity of a metal center, thereby inducing asymmetry in the reaction. In the synthesis of chiral alcohols, chiral ligands are extensively used in asymmetric hydrogenation and transfer hydrogenation reactions, as discussed in section 2.3.2. Furthermore, chiral ligands can be employed in asymmetric Grignard or organolithium additions to the corresponding aldehyde, 4-(4-(trifluoromethyl)phenyl)acetaldehyde, to introduce the methyl group stereoselectively.

Table 3: Diastereoselective Alkylation using a Chiral Auxiliary (General representation of the use of a chiral auxiliary in a related transformation)

Chiral AuxiliarySubstrateReagentDiastereomeric Excess (de)Reference
N-Acyl-1,3-oxazolidineN-Acyl-1,3-oxazolidineNaHMDS, R-X>99% researchgate.net

Innovative and Sustainable Synthetic Approaches

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies. Flow chemistry, microwave-assisted synthesis, and photoredox/electrochemical methods offer distinct advantages over traditional batch processes in terms of safety, scalability, and energy efficiency.

Flow Chemistry Protocols for Continuous Synthesis

Flow chemistry involves performing chemical reactions in a continuous stream within a network of tubes or microreactors. tue.nlmdpi.comrroij.com This technology offers several advantages, including precise control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, and improved safety for handling hazardous reagents. The modular nature of flow systems also allows for the integration of multiple reaction and purification steps into a single, automated process. nih.govnih.gov

Table 4: Example of a Continuous Flow Synthesis of a Related Butanone (Data for the synthesis of 4-(4-methoxyphenyl)butan-2-one)

Reaction StepsCatalyst/ReagentsResidence TimeYieldReference
Oxidation, Aldol Condensation, ReductionNanoparticle supported catalystsNot specified48% nih.gov

Microwave and Sonochemical-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purities compared to conventional heating methods. The direct interaction of microwaves with polar molecules results in rapid and uniform heating of the reaction mixture. The reduction of ketones to alcohols using reagents like sodium borohydride can be significantly accelerated under microwave irradiation, often in solvent-free conditions. nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. Ultrasound has been shown to promote various organic transformations, including reductions and alkylations. nih.gov

Table 5: Microwave-Assisted Reduction of Aromatic Ketones (General conditions for a related class of compounds)

SubstrateReagentConditionsTimeYieldReference
Aromatic KetonesNaBH₄/AluminaMicrowave, Solvent-freeminutes80-93% nih.gov

Photoredox and Electrochemical Methodologies

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex organic molecules under mild conditions. researchgate.netgrantome.comnih.gov This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, enabling a wide range of transformations that are often difficult to achieve with traditional methods. The synthesis of β-trifluoromethyl alcohols has been achieved through photoredox-catalyzed reactions involving the addition of a trifluoromethyl radical to alkenes, followed by trapping of the resulting radical intermediate with an oxygen source. organic-chemistry.org While a direct photoredox synthesis of this compound from a simple precursor has not been explicitly reported, the versatility of this technology suggests its potential applicability. For example, a photoredox-catalyzed coupling of a suitable trifluoromethylated precursor with an appropriate building block could be envisioned. researchgate.net

Electro-organic synthesis offers another sustainable approach, using electricity to drive chemical reactions. morressier.com Electrochemical methods can often be performed at room temperature and pressure, avoiding the need for harsh reagents. The electrochemical reduction of aromatic ketones to the corresponding alcohols is a well-established process. By employing a chiral electrode or a chiral mediator, it is possible to achieve asymmetric induction and produce enantiomerically enriched alcohols. newdrugapprovals.org

Table 6: Photoredox-Catalyzed Synthesis of β-Trifluoromethylated Ketones (Precursors to Alcohols) (Data for a related class of compounds)

SubstrateTrifluoromethyl SourcePhotocatalystYieldReference
Propargylic AlcoholsCF₃IRu(bpy)₃Cl₂up to 85% mdpi.com

Chemical Transformations and Reactivity Profiles of 4 4 Trifluoromethyl Phenyl Butan 2 Ol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group is the most reactive site in the molecule under typical laboratory conditions, readily participating in oxidation, derivatization, substitution, and elimination reactions.

The oxidation of the secondary alcohol in 4-(4-(trifluoromethyl)phenyl)butan-2-ol yields the corresponding ketone, 4-(4-(trifluoromethyl)phenyl)butan-2-one. sigmaaldrich.com The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the reaction rate but does not prevent the transformation. A variety of oxidizing agents can accomplish this conversion, ranging from chromium-based reagents to milder, more modern methods. organic-chemistry.org

The inductive effect of the trifluoromethyl group can increase the activation barrier for oxidation, making the reaction more challenging compared to non-fluorinated analogues. thieme-connect.com However, methodologies using nitroxide catalysts, such as 4-acetamido-TEMPO, in conjunction with a terminal oxidant like potassium persulfate, have proven effective for the oxidation of α-trifluoromethyl alcohols and can be applied here. thieme-connect.combohrium.comresearchgate.net

Table 1: Selected Oxidation Reactions

Oxidizing Agent/System Product Typical Conditions
Pyridinium chlorochromate (PCC) 4-(4-(Trifluoromethyl)phenyl)butan-2-one Dichloromethane (DCM), Room Temperature
Jones Reagent (CrO₃/H₂SO₄) 4-(4-(Trifluoromethyl)phenyl)butan-2-one Acetone, 0°C to Room Temperature
Swern Oxidation ((COCl)₂, DMSO, Et₃N) 4-(4-(Trifluoromethyl)phenyl)butan-2-one Dichloromethane (DCM), Low Temperature (-78°C)
Dess-Martin Periodinane (DMP) 4-(4-(Trifluoromethyl)phenyl)butan-2-one Dichloromethane (DCM), Room Temperature

The hydroxyl group serves as a key handle for derivatization, allowing for the synthesis of esters, ethers, and carbamates.

Esterification: The most common method for converting the alcohol to an ester is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For instance, reaction with acetic acid would yield 4-(4-(trifluoromethyl)phenyl)butan-2-yl acetate.

Etherification: Synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. This two-step process involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide) to produce the ether.

Carbamate (B1207046) Formation: Carbamates, which are esters of carbamic acid, can be synthesized through several routes. organic-chemistry.orgorganic-chemistry.org A common method involves reacting the alcohol with an isocyanate (R-N=C=O). Alternatively, the alcohol can be reacted with phosgene (B1210022) or a phosgene equivalent like phenyl chloroformate to form a chloroformate intermediate, which is then treated with an amine to yield the desired carbamate. niscpr.res.in Enzymatic methods using esterases have also been developed for efficient carbamate synthesis in aqueous media. nih.gov

Table 2: Derivatization Reactions

Derivative Reagents Reaction Name/Type Product
Ester Carboxylic Acid (e.g., Acetic Acid), H₂SO₄ Fischer Esterification 4-(4-(Trifluoromethyl)phenyl)butan-2-yl acetate
Ether 1. NaH; 2. Alkyl Halide (e.g., CH₃I) Williamson Ether Synthesis 2-Methoxy-4-(4-(trifluoromethyl)phenyl)butane
Carbamate Isocyanate (e.g., Phenyl isocyanate) Carbamoylation 4-(4-(Trifluoromethyl)phenyl)butan-2-yl phenylcarbamate

The direct displacement of the hydroxyl group by a nucleophile is difficult because the hydroxide (B78521) ion is a poor leaving group. Therefore, the hydroxyl group must first be converted into a better leaving group. One common strategy is to perform the reaction under acidic conditions, where the hydroxyl group is protonated to form an alkyloxonium ion, which can then depart as a neutral water molecule. libretexts.org Subsequent attack by a nucleophile (e.g., Br⁻ from HBr) yields the substituted product.

Another approach involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an SN2 reaction.

The acid-catalyzed dehydration of this compound proceeds via an elimination reaction to form alkenes. chemguide.co.uk The reaction is typically carried out by heating the alcohol with a strong acid such as sulfuric acid or phosphoric acid. libretexts.orgtsfx.edu.au The mechanism for a secondary alcohol generally proceeds through an E1 pathway. libretexts.org

Protonation: The hydroxyl group is protonated by the acid catalyst.

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, forming a secondary carbocation at the C2 position.

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond.

Deprotonation can occur from either C1 or C3, leading to a mixture of alkene isomers. libretexts.orgchemguide.co.uk

Zaitsev Product: Removal of a proton from the more substituted carbon (C3) results in the formation of 4-(4-(trifluoromethyl)phenyl)but-2-ene. This is generally the major product and can exist as both (E) and (Z) geometric isomers.

Hofmann Product: Removal of a proton from the less substituted carbon (C1) yields 4-(4-(trifluoromethyl)phenyl)but-1-ene.

The resulting alkenes can undergo subsequent reactions typical of carbon-carbon double bonds, such as hydrogenation, halogenation, and hydrohalogenation.

Reactions of the Trifluoromethylphenyl Moiety

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which has a significant impact on the reactivity of the attached phenyl ring. mdpi.com It strongly deactivates the ring towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The -CF₃ group acts as a meta-director for any EAS reactions that might be forced to occur under harsh conditions.

Due to this deactivation, functional group interconversions directly on the trifluoromethylated phenyl ring of the parent alcohol are limited. Most synthetic strategies install the desired functionality on the aromatic ring before constructing the butanol side chain. Transformations involving the trifluoromethylphenyl moiety would typically apply to derivatives where other functional groups are already present on the ring, or they would involve reactions of the -CF₃ group itself, which generally require harsh conditions not commonly employed for simple interconversions.

Cross-Coupling Reactions at Aryl Halide Derivatives

The synthesis of this compound and its precursors often involves carbon-carbon bond-forming reactions catalyzed by transition metals, which are fundamental to modern organic synthesis. While the direct use of an aryl halide derivative of the final alcohol product in cross-coupling is uncommon, the construction of its core structure frequently relies on the coupling of an aryl halide with a suitable partner.

One of the most prevalent methods for creating the aryl-alkyl bond in this structure is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of a precursor ketone, 4-(4-(trifluoromethyl)phenyl)butan-2-one, a common strategy is the reaction of 4-(trifluoromethyl)phenylboronic acid with an enone, such as but-3-en-2-one (B6265698). sigmaaldrich.comchemimpex.comchemimpex.com This conjugate addition reaction is often catalyzed by a rhodium or palladium complex.

A representative reaction scheme is the rhodium-catalyzed asymmetric 1,4-addition. In this approach, 4-(trifluoromethyl)phenylboronic acid is coupled with but-3-en-2-one in the presence of a chiral rhodium catalyst to produce the chiral ketone, which is then reduced to the target alcohol.

Table 1: Representative Conditions for Rh-Catalyzed 1,4-Addition

Parameter Condition Role/Purpose
Aryl Source 4-(Trifluoromethyl)phenylboronic acid Provides the trifluoromethylphenyl moiety
Alkyl Source But-3-en-2-one Provides the four-carbon chain
Catalyst [Rh(acac)(C₂H₄)₂] Rhodium precatalyst
Ligand Chiral diphosphine (e.g., BINAP) Induces enantioselectivity
Solvent Dioxane/Water mixture Reaction medium
Temperature 80-100 °C To facilitate reaction kinetics

Alternatively, Negishi or Stille couplings could be employed, using an organozinc or organotin reagent derived from 4-bromobenzotrifluoride, respectively, coupled with a suitable four-carbon electrophile. These methods highlight the versatility of cross-coupling chemistry in accessing complex molecular architectures from simple aryl halide precursors. nih.govsigmaaldrich.com

Rearrangement Reactions and Fragmentation Patterns

Rearrangement Reactions

Secondary alcohols like this compound can undergo rearrangement reactions, particularly under acidic conditions, which proceed through a carbocation intermediate. masterorganicchemistry.com The most common rearrangement for this class of compounds is acid-catalyzed dehydration.

Protonation of the hydroxyl group by an acid catalyst (e.g., H₂SO₄) converts it into a good leaving group (H₂O). libretexts.org Departure of water generates a secondary carbocation at the C2 position of the butane (B89635) chain. This carbocation can undergo two primary transformations:

Elimination: A proton can be eliminated from an adjacent carbon (C1 or C3) to form a mixture of alkenes. Elimination of a proton from C1 yields 4-(4-(trifluoromethyl)phenyl)but-1-ene, while elimination from C3 yields 4-(4-(trifluoromethyl)phenyl)but-2-ene (as a mixture of E and Z isomers). libretexts.org This process follows Zaitsev's rule, where the more substituted alkene (but-2-ene derivative) is typically the major product.

Hydride Shift: A 1,2-hydride shift can occur from the C3 position to the C2 carbocation. This is generally not favored as it does not lead to a more stable carbocation. However, a 1,3-hydride shift from the benzylic C4 position would form a more stable benzylic carbocation. Subsequent elimination or reaction with a nucleophile would lead to rearranged products.

While specific studies on this compound are not prevalent, the behavior of analogous structures like butan-2-ol under acidic conditions is well-documented to yield a mixture of butene isomers. libretexts.orgresearchgate.net

Fragmentation Patterns

The fragmentation pattern of this compound in mass spectrometry can be predicted based on the established behavior of secondary alcohols and benzylic compounds. whitman.edulibretexts.org Although the exact spectrum for this compound is not publicly available, the fragmentation of the closely related 4-phenyl-2-butanol (B1222856) provides a reliable model. nist.govnih.gov The molecular ion (M+) peak for this compound would be at m/z 218.

Key fragmentation pathways include:

Alpha-Cleavage: The most characteristic fragmentation for secondary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org This results in the loss of an ethyl group or a 4-(trifluoromethyl)phenethyl radical.

Cleavage between C2 and C3 leads to the formation of a resonance-stabilized ion at m/z 45 ([CH₃CH=OH]⁺), which is often the base peak for secondary alcohols.

Cleavage between C1 and C2 is less favored.

Benzylic Cleavage: Cleavage of the bond between C3 and C4 is highly favorable due to the formation of a stable tropylium-type cation. This would result in a peak at m/z 159 ([C₇H₄F₃]⁺), corresponding to the trifluoromethyltropylium ion, and a peak at m/z 160 ([C₈H₆F₃]⁺) after rearrangement. youtube.combrainly.in This is analogous to the prominent m/z 91/92 peaks in compounds containing a benzyl (B1604629) group.

Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols, leading to a peak at m/z 200 (M-18). whitman.edu

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
218 [C₁₁H₁₃F₃O]⁺ Molecular Ion (M⁺)
200 [C₁₁H₁₁F₃]⁺ Dehydration (Loss of H₂O)
160 [C₈H₆F₃]⁺ Benzylic cleavage with rearrangement
159 [C₇H₄F₃]⁺ Benzylic cleavage (Trifluoromethyltropylium ion)
45 [C₂H₅O]⁺ Alpha-cleavage ([CH₃CHOH]⁺)

Mechanistic Studies of Key Synthetic Transformations

The synthesis of this compound can be achieved through several key transformations, with the reduction of a ketone precursor being one of the most important. The mechanism of this reduction, particularly in its asymmetric variant, has been extensively studied.

Mechanism of Asymmetric Ketone Hydrogenation

A primary route to enantiomerically enriched this compound is the asymmetric hydrogenation of the corresponding ketone, 4-(4-(trifluoromethyl)phenyl)butan-2-one. This transformation is often catalyzed by rhodium or ruthenium complexes bearing chiral phosphine (B1218219) ligands. diva-portal.orgrsc.org

The generally accepted mechanism for catalysts like Ru-BINAP involves a metal-ligand bifunctional pathway:

Precatalyst Activation: The precatalyst, often a Ru(II)-diene complex, reacts with H₂ to form the active dihydride species.

Substrate Coordination: The ketone coordinates to the metal center. A key interaction is the formation of a six-membered pericyclic transition state involving the Ru-H bond, the N-H bond of the ligand (if present), and the C=O bond of the ketone.

Hydrogen Transfer: The hydride on the ruthenium and the proton on the ligand's amine are transferred concertedly to the carbonyl oxygen and carbon, respectively. This step determines the stereochemistry of the final product, as the chiral ligand environment dictates the facial selectivity of the hydrogen transfer.

Product Release and Catalyst Regeneration: The resulting alcohol product dissociates from the metal center, and the catalyst is regenerated to re-enter the catalytic cycle. nih.govacs.org

Mechanism of Grignard Reaction

An alternative synthesis involves the reaction of a Grignard reagent with an appropriate aldehyde. For instance, the reaction of 4-(trifluoromethyl)phenylmagnesium bromide with butanal would yield the target alcohol.

The mechanism proceeds as follows:

Nucleophilic Attack: The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The magnesium atom coordinates with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. mnstate.eduudel.edu This occurs through a six-membered ring transition state. cerritos.edu

Formation of Alkoxide: This attack forms a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.

Protonation: The reaction is quenched with a protic source, such as aqueous acid (e.g., NH₄Cl or dilute HCl), which protonates the alkoxide to yield the final this compound and magnesium salts. athabascau.ca

This transformation is a classic and reliable method for C-C bond formation and alcohol synthesis, though it does not inherently control stereochemistry without the use of chiral auxiliaries.

Applications of 4 4 Trifluoromethyl Phenyl Butan 2 Ol As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecule Synthesis

The strategic placement of a secondary alcohol and a trifluoromethylated phenyl group in 4-(4-(Trifluoromethyl)phenyl)butan-2-ol provides multiple avenues for its elaboration into more complex molecular architectures. The hydroxyl group serves as a key handle for a variety of chemical transformations, while the trifluoromethyl group can influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules.

The chiral nature of this compound, which can exist as either of two enantiomers, makes it a promising starting material for the synthesis of chiral ligands and catalysts. mdpi.com Chiral ligands are crucial components in asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer products. mdpi.com The introduction of a trifluoromethyl group into chiral ligands can enhance their catalytic activity and selectivity due to steric and electronic effects. mdpi.com

The synthesis of chiral ligands from this compound would typically involve the derivatization of the hydroxyl group. For instance, it can be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with phosphine (B1218219) or amine moieties, which are common coordinating groups in metal-based catalysts. Alternatively, the alcohol can be used to synthesize chiral auxiliaries.

Table 1: Potential Chiral Ligand Scaffolds Derived from this compound

Ligand TypeSynthetic ApproachPotential Application in Asymmetric Catalysis
Chiral Phosphine LigandsConversion of the alcohol to a leaving group followed by reaction with a phosphide (B1233454) source.Hydrogenation, hydroformylation, cross-coupling reactions.
Chiral Amino AlcoholsDerivatization of the alcohol to an amine via methods like the Mitsunobu reaction or reductive amination of the corresponding ketone.Asymmetric addition of organozinc reagents to aldehydes. uzh.ch
Chiral Oxazoline (B21484) LigandsMulti-step synthesis involving the conversion of the alcohol to an amino alcohol, followed by cyclization with a carboxylic acid derivative.Asymmetric allylic alkylation, Diels-Alder reactions.

The reactivity of the secondary alcohol in this compound allows for its participation in various cyclization reactions to form polycyclic and heterocyclic structures. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group can significantly impact the biological activity and physical properties of these cyclic systems. researchgate.net

Intramolecular reactions, such as Friedel-Crafts alkylation, can be employed to form a new ring fused to the existing phenyl group. Dehydration of the alcohol to the corresponding alkene, followed by cycloaddition reactions, provides another pathway to polycyclic systems. For the synthesis of heterocycles, the alcohol can be transformed into other functional groups that can then undergo cyclization. For example, oxidation to the ketone followed by reaction with a binucleophile like hydrazine (B178648) or hydroxylamine (B1172632) can yield pyrazoles or isoxazoles, respectively.

Table 2: Illustrative Heterocyclic Systems Potentially Accessible from this compound

Heterocyclic SystemGeneral Synthetic StrategySignificance of the Trifluoromethyl Group
Dihydrofurans/TetrahydrofuransAcid-catalyzed intramolecular cyclization.Enhanced metabolic stability in bioactive molecules.
QuinolinesMulti-step synthesis involving oxidation to the ketone, followed by a condensation-cyclization reaction (e.g., Friedeländer synthesis).Modulation of pharmacological activity.
PyrrolidinesConversion of the alcohol to an amine, followed by intramolecular cyclization.Increased lipophilicity for better membrane permeability.

The trifluoromethylphenyl group of this compound serves as a foundational aromatic scaffold that can be further functionalized. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the meta-position. This directing effect can be exploited to introduce additional substituents with high regioselectivity.

Furthermore, the butan-2-ol side chain can be modified or cleaved to introduce other functionalities onto the aromatic ring. For example, oxidation of the alcohol to a ketone followed by a Baeyer-Villiger oxidation can lead to an ester, which can then be hydrolyzed to a phenol (B47542). This phenol can then undergo various reactions to build more complex aromatic structures.

Role in the Chemical Space Exploration for Analog Development

In drug discovery and materials science, the systematic synthesis of analogs of a lead compound is a common strategy to optimize its properties. This compound is an excellent starting point for the generation of a library of analogs due to its modifiable functional groups.

The secondary alcohol can be esterified or etherified with a wide range of acids or alcohols, respectively, to produce a library of compounds with varying steric and electronic properties. The aromatic ring can undergo further substitution reactions. The trifluoromethyl group is often used as a bioisostere for other groups, and its presence can be crucial for the desired activity or property. The development of a series of analogs based on this scaffold allows for the exploration of structure-activity relationships (SAR).

Application in the Construction of Advanced Materials Precursors

The unique properties conferred by the trifluoromethyl group, such as thermal stability, chemical resistance, and low surface energy, make trifluoromethyl-containing compounds attractive as precursors for advanced materials. nasa.gov this compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of specialty polymers.

The alcohol functionality can be converted into a polymerizable group, such as an acrylate (B77674) or a styrene (B11656) derivative. Polymerization of such a monomer would lead to a polymer with pendant trifluoromethylphenyl groups, which could exhibit interesting properties such as hydrophobicity, low refractive index, and high gas permeability. These properties are desirable for applications in coatings, membranes, and optical materials. acs.org

Advanced Spectroscopic and Analytical Methodologies in the Characterization of 4 4 Trifluoromethyl Phenyl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed molecular characterization of 4-(4-(Trifluoromethyl)phenyl)butan-2-ol, offering insights into its structural framework and stereochemistry.

High-resolution 1H, 13C, and 19F NMR spectroscopy are fundamental for the initial structural verification of this compound. Each of these techniques provides unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each chemically non-equivalent proton in the molecule. The aromatic protons of the trifluoromethylphenyl group typically appear as two doublets in the downfield region (around 7.2-7.6 ppm) due to ortho- and meta-couplings. The methine proton on the carbon bearing the hydroxyl group would present as a multiplet, its chemical shift influenced by the electronegative oxygen. The methylene (B1212753) protons adjacent to the aromatic ring and the chiral center will show complex splitting patterns due to diastereotopicity. The terminal methyl group protons will appear as a doublet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum would display distinct signals for each of the carbon atoms in different chemical environments. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have characteristic shifts, with the carbon attached to the CF₃ group showing a distinct signal. The carbons of the butanol chain, including the chiral center, will also have specific chemical shifts. acdlabs.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the CF₃ group attached to a phenyl ring and is sensitive to the electronic environment. nih.govalfa-chemistry.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃~1.2 (d)~23
CH(OH)~3.8 (m)~68
CH₂~1.8 (m), ~2.7 (m)~40, ~30
Aromatic CH~7.3 (d), ~7.5 (d)~125 (q), ~129
Aromatic C-CF₃-~128 (q)
Aromatic C-CH₂-~145
CF₃-~124 (q)

Note: Predicted values are based on analogous structures and may vary depending on solvent and other experimental conditions. d = doublet, m = multiplet, q = quartet.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and for elucidating the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the methyl protons and the methine proton of the alcohol, between the methine proton and the adjacent methylene protons, and between the two methylene protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. columbia.edunumberanalytics.com Each protonated carbon in this compound would exhibit a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts. hmdb.caresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. youtube.com This is particularly useful for confirming stereochemistry. numberanalytics.comlibretexts.org In the context of this compound, NOESY could be used in conjunction with chiral derivatizing agents to determine the absolute configuration of the chiral center. acdlabs.comresearchgate.net

To determine the enantiomeric excess (e.e.) of a chiral sample of this compound, chiral auxiliaries are employed in NMR spectroscopy.

Chiral Derivatizing Agents (CDAs): A common approach is the use of Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. wikipedia.org Reaction of the alcohol with both (R)- and (S)-Mosher's acid chlorides produces a mixture of diastereomeric esters. These diastereomers have distinct NMR spectra, and the integration of specific proton or fluorine signals allows for the quantification of the enantiomeric excess. youtube.comstackexchange.comacs.org

Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can also be used. chemistnotes.comnumberanalytics.comlibretexts.org These reagents form diastereomeric complexes with the enantiomers of the alcohol, leading to the separation of signals in the NMR spectrum. acs.orgresearchgate.net The relative areas of the resolved peaks directly correspond to the enantiomeric ratio.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high accuracy. nih.gov This allows for the unambiguous determination of the elemental formula of the compound. acs.org For this compound (C₁₁H₁₃F₃O), the calculated exact mass can be compared to the experimentally measured mass to confirm its elemental composition. HRMS is a powerful tool for verifying the identity of newly synthesized or isolated compounds. chromatographyonline.comacs.orgnih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion. nih.govresearchgate.netyoutube.com In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragment ions provides valuable structural information.

For this compound, characteristic fragmentation patterns would be expected. The loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols. Alpha-cleavage adjacent to the oxygen atom could lead to the loss of a methyl radical or a larger alkyl fragment. Cleavage of the bond between the methylene group and the phenyl ring would result in the formation of a tropylium-like ion. The presence of the trifluoromethyl group would also influence the fragmentation, potentially leading to fragments containing this moiety. The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule. researchgate.net

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Plausible Fragment Structure/Loss
218[M - H₂O]⁺
203[M - CH₃]⁺
159[M - C₃H₇O]⁺ (Benzylic cleavage)
145[C₇H₄F₃]⁺ (Tropylium-like ion)
45[C₂H₅O]⁺

Note: These are predicted fragmentation patterns. The actual fragmentation will depend on the ionization method and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for identifying the functional groups within a molecule. These methods probe the vibrational motions of chemical bonds, which occur at specific, characteristic frequencies. By analyzing the resulting spectra, one can confirm the presence of the key structural components of this compound.

The primary functional groups in this compound are the hydroxyl (-OH) group, the trifluoromethyl (-CF₃) group, the para-substituted benzene (B151609) ring, and the aliphatic alkane backbone.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of this compound is expected to show a prominent, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadness of this peak is due to intermolecular hydrogen bonding. Sharp peaks around 3000-2850 cm⁻¹ correspond to the C-H stretching of the aliphatic butane (B89635) chain. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹. The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically found in the 1350-1100 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is particularly sensitive to polar bonds, Raman is often more effective for identifying non-polar and symmetric bonds. For this compound, the symmetric stretching of the aromatic ring would produce a strong Raman signal. The C-F stretching vibrations of the -CF₃ group are also typically observable in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming its molecular structure by identifying all constituent functional groups. tandfonline.comscifiniti.comnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound
Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IR IntensityExpected Raman Intensity
3600-3200O-H StretchAlcohol (-OH)Strong, BroadWeak
3100-3000C-H StretchAromaticMediumStrong
2960-2850C-H StretchAliphatic (CH, CH₂, CH₃)Medium-StrongStrong
1610-1580C=C StretchAromatic RingMediumStrong
1350-1100C-F StretchTrifluoromethyl (-CF₃)Very StrongMedium
1200-1000C-O StretchSecondary AlcoholStrongWeak

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

The this compound molecule contains a single stereocenter at the second carbon atom of the butane chain (the carbon bearing the hydroxyl group). This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-4-(4-(trifluoromethyl)phenyl)butan-2-ol and (S)-4-(4-(trifluoromethyl)phenyl)butan-2-ol. Since there is only one chiral center, diastereomers are not possible for this specific compound. Therefore, purity assessment focuses on enantiomeric purity.

Chiral chromatography is the gold standard for separating and quantifying enantiomers. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a widely used method for enantiomeric separation. nih.gov The choice of CSP is critical and often involves screening various columns. For compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are highly effective. nih.govnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase through a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.org By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (e.e.) can be accurately calculated.

Chiral Gas Chromatography (GC) : Chiral GC is another powerful technique, particularly for volatile and thermally stable compounds. gcms.cz The analyte may need to be derivatized first to increase its volatility. Cyclodextrin-based capillary columns are commonly used as CSPs in chiral GC. gcms.cz The enantiomers are separated based on differences in their partitioning between the carrier gas (mobile phase) and the chiral liquid stationary phase.

The selection between HPLC and GC depends on the compound's properties and the specific analytical requirements. Both methods provide reliable quantification of enantiomeric purity, which is crucial in fields like pharmaceutical development where different enantiomers can have distinct biological activities.

Table 2: Representative Conditions for Chiral HPLC Separation of Phenylbutanol Analogs
ParameterCondition
Column (CSP)Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile PhaseHexane/Isopropanol (B130326) or Hexane/Ethanol (B145695) mixtures
Flow Rate0.5 - 1.5 mL/min
TemperatureAmbient (e.g., 25 °C)
DetectorUV (e.g., at 220 nm or 254 nm)

X-ray Crystallography for Absolute Configuration Determination (if applicable)

While chiral chromatography can separate and quantify enantiomers, it does not inherently reveal their absolute configuration (i.e., whether they are the R or S enantiomer). X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be grown. nih.gov

The technique involves directing a beam of X-rays onto an ordered crystal lattice. The X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom.

For a chiral molecule, the analysis of anomalous dispersion effects allows for the unambiguous determination of the absolute configuration. A key statistical indicator used for this purpose is the Flack parameter, which should ideally be close to 0 for the correct enantiomeric structure and close to 1 for the inverted (incorrect) structure. nih.gov

While the specific crystal structure of this compound does not appear to be publicly available, the crystallographic data from a closely related compound, (2S)-4-(4-hydroxyphenyl)butan-2-ol, illustrates the type of information that would be obtained from such an analysis. nih.govresearchgate.netosc.int The determination of the absolute configuration is critical for structure-activity relationship studies and for meeting regulatory requirements in various industries.

Table 3: Illustrative Crystallographic Data Based on an Analogous Compound, (2S)-4-(4-hydroxyphenyl)butan-2-ol nih.govresearchgate.netosc.int
Crystallographic ParameterExample Value
Chemical FormulaC₁₀H₁₄O₂
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 7.2342 (2) Å
b = 6.3815 (2) Å
c = 9.9419 (4) Å, β = 92.216 (2)°
Volume (V)458.63 (3) ų
Molecules per unit cell (Z)2
R-factor0.029
Flack Parameter-0.03 (17)

Computational Chemistry and Theoretical Investigations of 4 4 Trifluoromethyl Phenyl Butan 2 Ol

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic environment of 4-(4-(trifluoromethyl)phenyl)butan-2-ol, which in turn governs its reactivity. The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring significantly influences the molecule's electronic properties. mdpi.comscispace.com

Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, with some contribution from the oxygen atom of the hydroxyl group. The LUMO, conversely, is likely to be centered on the phenyl ring, with significant contributions from the antibonding orbitals associated with the trifluoromethyl group. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

The electron-withdrawing nature of the trifluoromethyl group is known to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). nih.gov This effect is primarily due to the strong inductive effect of the fluorine atoms. scispace.com The electron density distribution is skewed towards the trifluoromethyl group, leading to a more electron-deficient phenyl ring.

Table 1: Predicted Molecular Orbital Properties of this compound (Illustrative Data)

Molecular OrbitalPredicted Energy (eV)Primary Localization
HOMO-8.5Phenyl ring, Oxygen atom
LUMO-1.2Phenyl ring, Trifluoromethyl group
HOMO-LUMO Gap7.3-

Note: The values presented in this table are illustrative and based on typical results from DFT calculations on structurally similar aromatic compounds.

The charge distribution within this compound is non-uniform due to the presence of electronegative atoms (oxygen and fluorine). Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the oxygen atom of the hydroxyl group and the fluorine atoms of the trifluoromethyl group, indicating their nucleophilic character. Conversely, regions of positive electrostatic potential (typically colored blue) are anticipated around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the phenyl ring, highlighting their electrophilic nature. The trifluoromethyl group's strong electron-withdrawing effect leads to a significant region of positive potential on the phenyl ring, particularly at the ortho and para positions relative to the trifluoromethyl group. nih.gov

Table 2: Predicted Partial Atomic Charges on Key Atoms of this compound (Illustrative Data)

AtomPredicted Partial Charge (a.u.)
Oxygen (hydroxyl)-0.7
Hydrogen (hydroxyl)+0.4
Carbon (bearing hydroxyl)+0.2
Carbon (attached to CF3)+0.5
Fluorine (average)-0.3

Note: The values presented in this table are illustrative and based on typical results from Mulliken or Natural Bond Orbital (NBO) population analysis of similar molecules.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the butanol side chain in this compound allows it to adopt various conformations. Conformational analysis is crucial for understanding the molecule's three-dimensional structure and how this influences its physical and biological properties.

Due to rotation around the single bonds in the butan-2-ol side chain, multiple conformers (rotamers) can exist. Computational methods can be used to identify the geometries of stable conformers and the energy barriers for rotation between them. The most stable conformers are those that minimize steric hindrance and maximize stabilizing intramolecular interactions.

Intramolecular interactions play a significant role in determining the preferred conformation of this compound. One important interaction is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the fluorine atoms of the trifluoromethyl group or the π-system of the phenyl ring. Computational studies on fluorinated alcohols have shown that OH···F intramolecular hydrogen bonds can influence conformational preferences. nih.gov

Stereoelectronic effects also contribute to conformational stability. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electron distribution in the phenyl ring, which in turn can affect its interaction with the side chain. Hyperconjugation, an interaction between filled and empty orbitals, can also play a role in stabilizing certain conformations.

Table 3: Predicted Relative Energies of Stable Conformers of this compound (Illustrative Data)

ConformerKey Dihedral Angles (°)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
A(C-C-C-C) ~180, (C-C-O-H) ~600.0065
B(C-C-C-C) ~60, (C-C-O-H) ~1800.8525
C(C-C-C-C) ~-60, (C-C-O-H) ~601.5010

Note: The values presented in this table are illustrative and based on conformational analyses of similar flexible molecules.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. For this compound, computational studies can elucidate the pathways of important reactions such as oxidation and dehydration.

The oxidation of a secondary alcohol like this compound to the corresponding ketone, 4-(4-(trifluoromethyl)phenyl)butan-2-one, is a common transformation. Density Functional Theory (DFT) calculations can be used to model the reaction mechanism with various oxidizing agents. These calculations can help to identify the rate-determining step and understand the role of catalysts. mdpi.com

Dehydration of this compound would lead to the formation of alkenes. The mechanism of alcohol dehydration can proceed through either an E1 or E2 pathway, depending on the reaction conditions and the structure of the alcohol. For a secondary alcohol, the E1 mechanism, which involves the formation of a carbocation intermediate, is often favored in the presence of a strong acid. Computational studies can map out the potential energy surfaces for both pathways to determine the more favorable route under specific conditions. The stability of the potential secondary carbocation would be influenced by the electron-withdrawing trifluoromethyl group on the phenyl ring.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Transition state search and Intrinsic Reaction Coordinate (IRC) analysis are powerful computational tools used to elucidate the mechanisms of chemical reactions. A transition state represents the highest energy point along the reaction coordinate, corresponding to a saddle point on the potential energy surface. Identifying this state is crucial for understanding the energy barrier that must be overcome for a reaction to proceed. Computational methods, such as those based on density functional theory (DFT), are employed to locate these transient structures.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is typically performed. This involves following the reaction path downhill from the transition state to connect it to the corresponding reactants and products on the potential energy surface. This analysis confirms that the identified transition state is indeed the correct one for the reaction of interest and provides a detailed picture of the geometric changes that occur as the reaction progresses.

A comprehensive search of the scientific literature revealed no specific studies applying transition state search and IRC analysis to reactions involving this compound. Therefore, no data on the transition states or reaction pathways for this specific compound can be presented.

Prediction of Kinetic and Thermodynamic Parameters

Computational chemistry allows for the prediction of various kinetic and thermodynamic parameters that govern chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine key values such as the activation energy (Ea), enthalpy of activation (ΔH‡), and Gibbs free energy of activation (ΔG‡). These kinetic parameters provide insight into the rate of a reaction.

Similarly, thermodynamic parameters like the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can be calculated from the energies of the reactants and products. These values indicate the spontaneity and energy balance of a reaction.

Despite the utility of these predictive methods, no published research articles were found that report the calculated kinetic or thermodynamic parameters for any reaction involving this compound. As a result, a data table of these parameters cannot be provided.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are frequently used to predict the spectroscopic properties of molecules, such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These predictions are valuable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds. The accuracy of these predictions is often enhanced by comparing them with experimental data, which can lead to a more refined understanding of the molecular structure and electronic environment.

A thorough literature search did not yield any studies that have computationally predicted the spectroscopic properties of this compound or correlated such predictions with experimental data.

Molecular Modeling for Ligand-Substrate Interactions in Catalytic Systems (general chemical interactions)

Molecular modeling encompasses a range of computational techniques used to study the interactions between molecules. In the context of catalysis, these methods can be used to investigate how a substrate, such as this compound, might bind to the active site of a catalyst. By simulating the ligand-substrate complex, researchers can gain insights into the binding affinity, orientation, and the nature of the intermolecular forces at play, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. This understanding is critical for the rational design of more efficient catalysts.

However, no specific molecular modeling studies detailing the general chemical interactions of this compound as a ligand or substrate within a catalytic system have been reported in the scientific literature.

Catalytic Processes and Their Relationship to 4 4 Trifluoromethyl Phenyl Butan 2 Ol

Development of Catalytic Systems for the Stereoselective Synthesis of 4-(4-(Trifluoromethyl)phenyl)butan-2-ol

The primary route for the stereoselective synthesis of this compound is the asymmetric reduction of its corresponding prochiral ketone, 4-(4-(trifluoromethyl)phenyl)butan-2-one. This transformation has been approached using both transition-metal catalysis and biocatalysis, with the latter proving particularly effective.

Transition-Metal Catalyzed Asymmetric Hydrogenation:

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols from ketones. This method relies on chiral catalysts, typically composed of a transition metal (such as ruthenium, rhodium, or iridium) coordinated to a chiral ligand. researchgate.net While studies specifically detailing the asymmetric hydrogenation of 4-(4-(trifluoromethyl)phenyl)butan-2-one are not prevalent, the principles are well-established from the hydrogenation of analogous fluorinated and unfunctionalized ketones. nih.govnih.gov

Catalyst systems based on iridium complexed with chiral N,P-ligands, such as those incorporating thiazole (B1198619) and oxazoline (B21484) moieties, have been successfully employed for the asymmetric hydrogenation of various fluorinated olefins, demonstrating their potential for activating substrates with fluorine-containing groups. nih.gov For ketone reduction, ruthenium catalysts bearing chiral diphosphine ligands (e.g., BINAP) and a chiral diamine are highly effective. The mechanism generally involves the coordination of the ketone to the metal center, followed by a stereoselective transfer of a hydride from the metal to the carbonyl carbon, directed by the chiral ligand scaffold. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making the precursor ketone a highly suitable substrate for this type of reduction. researchgate.net

Biocatalytic Asymmetric Reduction:

Biocatalysis offers a green and highly selective alternative to metal-based catalysis. Enzymes, particularly alcohol dehydrogenases (ADHs), are capable of reducing ketones to alcohols with exceptional levels of enantiopurity under mild reaction conditions. elsevierpure.com The stereochemical outcome is dictated by the enzyme's active site, which preferentially binds the substrate in an orientation that exposes one of the two prochiral faces of the carbonyl group to a hydride donor, typically the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH).

Studies on structurally similar substrates provide strong evidence for the feasibility of this approach. For instance, the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol has been achieved with excellent results using recombinant Escherichia coli cells expressing a suitable dehydrogenase. mdpi.com This biocatalytic system achieved high yields and exceptional enantiomeric excess (>99.9% ee). Similarly, alcohol dehydrogenases from organisms such as Lactobacillus kefir have been used in the reduction of other trifluoromethylated ketones. elsevierpure.com The non-fluorinated analogue, 4-phenyl-2-butanone, has also been successfully reduced enantioselectively using microorganisms like Saccharomyces cerevisiae. researchgate.net These examples underscore the potential of biocatalysis for the efficient and highly stereoselective production of this compound.

Table 1: Examples of Biocatalytic Reduction of Ketones Analogous to 4-(4-(Trifluoromethyl)phenyl)butan-2-one
SubstrateBiocatalyst (Organism/Enzyme)ProductYield (%)Enantiomeric Excess (ee %)Reference
4-(Trifluoromethyl)acetophenoneRecombinant E. coli(R)-1-[4-(Trifluoromethyl)phenyl]ethanol99.1>99.9 mdpi.com
4-Phenyl-2-butanoneSaccharomyces cerevisiae(S)-4-Phenyl-2-butanol97>99 researchgate.net
Various KetonesAlcohol Dehydrogenase from Lactobacillus kefir (Lk-ADH)Chiral Secondary AlcoholsGenerally HighGenerally High elsevierpure.com

Use of this compound as a Chiral Building Block in Catalyst Design

Chiral alcohols are fundamental building blocks in asymmetric catalysis, often serving as precursors for chiral ligands, auxiliaries, or organocatalysts. mdpi.com While specific applications of this compound in catalyst design are not yet widely reported, its structural and electronic features make it a promising candidate for such roles.

The utility of a chiral building block stems from its ability to create a well-defined, three-dimensional chiral environment around a reactive center. This compound possesses several key attributes:

A Versatile Functional Group: The secondary hydroxyl group can be readily converted into other functionalities. For example, it can be transformed into a phosphinite, ether, or amine to serve as a coordinating group in a chiral ligand for transition-metal catalysis.

Distinct Steric and Electronic Properties: The 4-(trifluoromethyl)phenyl group is both sterically demanding and strongly electron-withdrawing. When incorporated into a ligand, this group can significantly influence the catalytic activity and selectivity. The steric bulk helps to create a defined chiral pocket that can effectively discriminate between enantiotopic faces of a substrate, while the electronic effect can modulate the properties of a metal center, impacting its reactivity.

For example, chiral diols such as BINOL are used to form organoboronates that catalyze a range of enantioselective reactions. mdpi.com By analogy, this compound could be envisioned as a component of chiral Lewis acids or as a chiral auxiliary, where it is temporarily attached to a substrate to direct the stereochemical outcome of a reaction before being cleaved.

Mechanistic Insights into Catalyzed Transformations Involving the Compound

Understanding the reaction mechanism is crucial for optimizing existing catalytic systems and designing new ones. The primary transformation involving this compound is its synthesis via the catalytic reduction of the corresponding ketone.

Mechanism of Asymmetric Hydrogenation:

In transition metal-catalyzed asymmetric hydrogenation with catalysts of the type [RuCl₂(diphosphine)(diamine)], the reaction is believed to proceed through a concerted, outer-sphere mechanism. The key steps are:

Activation of the precatalyst with a base to form a ruthenium hydride species.

Coordination of the ketone's carbonyl oxygen to the ruthenium center, often facilitated by a hydrogen bond from the diamine ligand (a metal-ligand cooperative effect).

Formation of a six-membered pericyclic transition state.

Stereoselective transfer of both a hydride from the metal and a proton from the amine ligand to the carbonyl group, yielding the chiral alcohol.

The enantioselectivity is determined by the steric and electronic interactions between the substrate and the chiral diphosphine and diamine ligands in the transition state, which favors the approach of the ketone from one specific face. The high electrophilicity of the carbonyl carbon in trifluoromethyl ketones can facilitate the hydride transfer step. researchgate.net

Mechanism of Biocatalytic Reduction:

In enzyme-catalyzed reductions by ADHs, the mechanism relies on the precise positioning of the substrate and a nicotinamide cofactor (NAD(P)H) within the enzyme's active site. The stereoselectivity is governed by what is known as Prelog's rule. The enzyme's active site contains specific pockets that accommodate the different substituents of the ketone. For 4-(4-(trifluoromethyl)phenyl)butan-2-one, the enzyme would orient the bulky 4-(trifluoromethyl)phenylethyl group and the smaller methyl group into distinct "large" and "small" binding pockets. This fixed orientation exposes only one of the two faces of the carbonyl to the C4-hydride of the NAD(P)H cofactor, leading to a highly stereospecific hydride transfer and the formation of a single enantiomer of the alcohol product. The high degree of substrate recognition by the enzyme is responsible for the typically excellent enantioselectivities observed in these transformations. elsevierpure.commdpi.com

Emerging Research Methodologies and Future Outlook for 4 4 Trifluoromethyl Phenyl Butan 2 Ol Research

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Machine learning models can analyze the complex interplay of various reaction parameters—such as catalyst, solvent, temperature, and reactant concentrations—to predict their impact on yield and enantioselectivity. qu.edu.qa This predictive capability allows researchers to move beyond traditional trial-and-error experimentation and focus on the most promising conditions. For instance, in the asymmetric reduction of a ketone precursor to yield 4-(4-(Trifluoromethyl)phenyl)butan-2-ol, an ML model could predict the optimal chiral catalyst and reaction conditions to achieve the highest possible enantiomeric excess. qu.edu.qariken.jp

ParameterTraditional Approach (Range Explored)AI/ML Predicted OptimumPredicted Yield (%)Predicted e.e. (%)
Catalyst Catalyst A, B, CCatalyst B9599
Temperature (°C) 20-50359599
Solvent Toluene, THF, DCMTHF9599
Pressure (bar) 1-1059599

This table illustrates how an AI/ML model could predict the optimal conditions for the asymmetric synthesis of this compound, leading to improved yield and enantioselectivity compared to traditional, broader experimental screening.

High-Throughput Experimentation and Automated Synthesis Platforms

High-throughput experimentation (HTE) and automated synthesis platforms have revolutionized the process of reaction screening and optimization. sigmaaldrich.comresearchgate.net These systems utilize robotics and miniaturized parallel reactors to perform hundreds or even thousands of experiments in a fraction of the time required for conventional methods. ewadirect.com For the development of a robust synthesis for this compound, HTE can be employed to rapidly screen a wide array of catalysts, ligands, and reaction conditions. sigmaaldrich.com

Automated platforms can precisely dispense reagents, control reaction parameters, and analyze product formation in real-time. nih.gov This is particularly advantageous for complex multi-step syntheses or for the optimization of challenging stereoselective transformations. nih.gov Continuous-flow synthesis, an automated technique, offers enhanced control over reaction parameters, improved safety, and scalability, making it an attractive option for the industrial production of pharmaceutical intermediates like this compound. acs.orgacs.orgpolimi.it

Illustrative Data Table: High-Throughput Screening of Catalysts for Synthesis

Catalyst IDLigandSolventConversion (%)Enantiomeric Excess (%)
Cat-01 Ligand AToluene7885
Cat-02 Ligand BToluene9295
Cat-03 Ligand ATHF8590
Cat-04 Ligand BTHF9899
Cat-05 Ligand CDCM6570

This table represents a hypothetical output from a high-throughput screening experiment to identify the best catalyst-ligand-solvent combination for the synthesis of this compound.

Chemoinformatics and Data Science Applications in Structure-Reactivity Relationships

Chemoinformatics and data science provide the tools to extract meaningful insights from large chemical datasets, enabling the elucidation of structure-activity relationships (SAR) and structure-reactivity relationships. nih.gov For this compound and its analogs, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate their structural features with their biological activities or chemical properties. mdpi.comnih.govmdpi.com

These computational models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to build predictive models. nih.gov By analyzing the impact of substituents on the phenyl ring or modifications to the butanol side chain, researchers can gain a deeper understanding of the structural requirements for a desired effect. This knowledge can then guide the design of new derivatives with improved properties. nih.govmdpi.com The trifluoromethyl group, for instance, is known to significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, all of which can be quantified and correlated with activity through chemoinformatic approaches. mdpi.com

Illustrative Data Table: QSAR Model Descriptors for Activity Prediction

DescriptorDefinitionContribution to Activity
LogP LipophilicityPositive
Topological Polar Surface Area (TPSA) PolarityNegative
Molecular Weight SizeNegative
Number of Hydrogen Bond Donors H-bonding capacityPositive
Electronic Energy of HOMO Electron-donating abilityPositive

This table provides an example of molecular descriptors that could be used in a QSAR model to predict the biological activity of derivatives of this compound, along with their hypothetical contribution to that activity.

Principles of Green Chemistry in the Sustainable Synthesis and Utilization of the Compound

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize their environmental impact. researchgate.net The sustainable synthesis of this compound involves the application of these principles, such as the use of renewable feedstocks, atom-economical reactions, and the reduction of hazardous waste. acs.orgresearchgate.net

Illustrative Data Table: Comparison of Synthetic Routes using Green Chemistry Metrics

MetricTraditional SynthesisGreen SynthesisImprovement
Atom Economy (%) 6590+25%
E-Factor (Waste/Product) 15380% Reduction
Solvent Intensity (L/kg) 20575% Reduction
Process Mass Intensity (PMI) 35877% Reduction
Use of Renewable Feedstocks NoYesN/A

This table illustrates a comparative analysis of a traditional versus a green synthetic route to this compound, highlighting the improvements in key green chemistry metrics.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-(Trifluoromethyl)phenyl)butan-2-ol, and what reaction conditions optimize yield and purity?

The synthesis typically involves Friedel-Crafts alkylation or Grignard reactions to introduce the trifluoromethylphenyl group. For example, reacting 4-(trifluoromethyl)benzaldehyde with a butenyl Grignard reagent followed by acid-catalyzed cyclization may yield the target compound. Mild conditions (e.g., THF solvent, 0–25°C) and stoichiometric control are critical to minimize side reactions like over-alkylation . Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to identify the hydroxyl proton (δ 1.5–2.0 ppm) and trifluoromethyl group (δ 120–125 ppm for 19F^{19}\text{F}) .
  • Mass spectrometry : High-resolution MS to confirm the molecular ion peak (e.g., m/z 246.1 for C11_{11}H11_{11}F3_3O) .
  • X-ray crystallography : For absolute configuration determination, SHELXL refinement can resolve stereochemistry .

Q. What role does the trifluoromethyl group play in the compound’s chemical reactivity and physical properties?

The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance and increases lipophilicity (logP ~2.8), improving membrane permeability in biological studies . It also stabilizes adjacent carbocations in substitution reactions, directing regioselectivity in further functionalization .

Advanced Research Questions

Q. What challenges arise in the stereochemical analysis of this compound, and how can they be addressed?

The secondary alcohol group introduces chirality, requiring enantiomer separation via chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric synthesis. X-ray crystallography with Flack parameter analysis (e.g., using SHELXL) can unambiguously assign absolute configuration . Computational methods (e.g., DFT) may predict optical rotation to corroborate experimental data .

Q. How does this compound interact with biological targets, and what assays are used to study these interactions?

The compound’s lipophilicity and hydrogen-bonding capacity (via hydroxyl group) suggest potential enzyme inhibition. Assays include:

  • Surface plasmon resonance (SPR) : To measure binding affinity to target proteins.
  • Kinetic solubility assays : To assess bioavailability in physiological buffers .
  • Metabolic stability studies : LC-MS/MS to evaluate cytochrome P450-mediated degradation .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Molecular docking (e.g., AutoDock Vina) models interactions with drug targets, while QSAR models predict ADMET properties. For instance, the trifluoromethyl group’s metabolic stability reduces oxidative degradation, as validated by in silico simulations . Software like Schrödinger’s QikProp calculates logD (1.2–1.5) and permeability (Caco-2 cell model) .

Q. What strategies mitigate regioselectivity challenges during further functionalization of this compound?

Protecting the hydroxyl group (e.g., silylation with TBSCl) prevents unwanted nucleophilic reactions. Electrophilic aromatic substitution favors the para position of the trifluoromethyl group due to steric and electronic effects. Transition-metal catalysis (e.g., Pd-mediated cross-coupling) enables selective C–H activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.